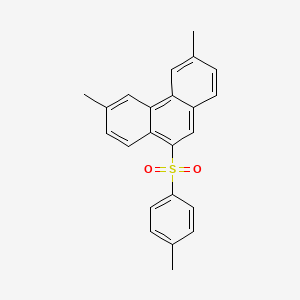
3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene: is an organic compound with a complex aromatic structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features additional methyl and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenanthrene, followed by methylation at specific positions on the aromatic ring. Common reagents used in these reactions include sulfuric acid, methyl iodide, and aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: Its ability to undergo various chemical modifications allows researchers to design and synthesize new drugs with specific biological activities .
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This compound can form stable intermediates, such as benzenonium ions, which can undergo further reactions to yield various products .
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound, lacking the methyl and sulfonyl groups.
3,6-Dimethylphenanthrene: Similar structure but without the sulfonyl group.
9-(4-Methylbenzene-1-sulfonyl)phenanthrene: Similar structure but without the additional methyl groups
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
647864-48-0 |
|---|---|
Formule moléculaire |
C23H20O2S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
3,6-dimethyl-9-(4-methylphenyl)sulfonylphenanthrene |
InChI |
InChI=1S/C23H20O2S/c1-15-5-9-19(10-6-15)26(24,25)23-14-18-8-4-16(2)12-21(18)22-13-17(3)7-11-20(22)23/h4-14H,1-3H3 |
Clé InChI |
ONIFBKBKCUMXJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
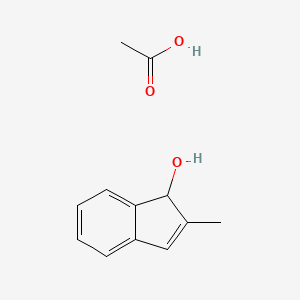
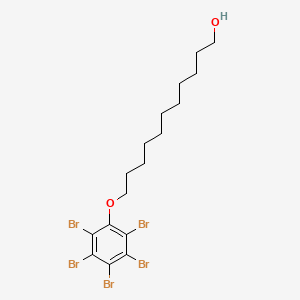
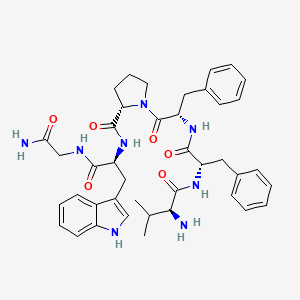
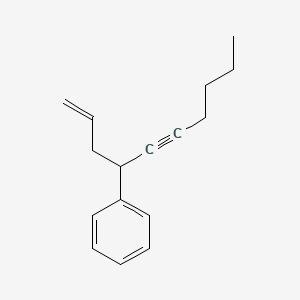
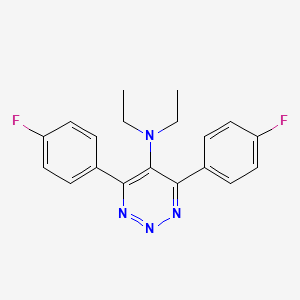
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)


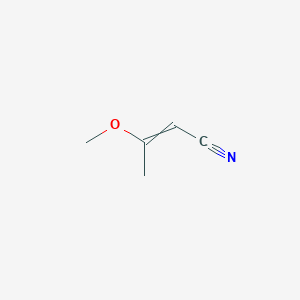
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
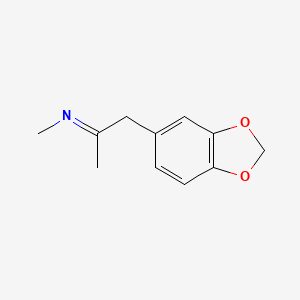
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
